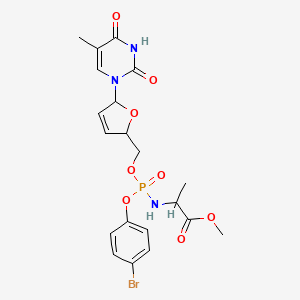

D4T,P-Bromophenyl-methoxyalanyl phosphate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[[(4-bromophenoxy)-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPABMVYNSQRPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875230 | |

| Record name | D4T,P-BROMOPHENYL-METHOXYALANYL PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

D4T,P-Bromophenyl-methoxyalanyl phosphate undergoes several chemical reactions, including hydrolysis and phosphorylation. The electron-withdrawing properties of the bromo substituent at the para position of the phenyl moiety facilitate hydrolysis, leading to the formation of key metabolites such as alaninyl-d4T-monophosphate and stavudine . These reactions are crucial for the compound’s anti-viral activity, as they enable the formation of bioactive metabolites that inhibit HIV replication .

Wissenschaftliche Forschungsanwendungen

D4T,P-Bromophenyl-methoxyalanyl phosphate has been extensively studied for its anti-viral properties, particularly against HIV. It has demonstrated significantly higher potency in inhibiting HIV replication compared to stavudine . Additionally, this compound has shown potential in treating hemorrhagic fever viral infections due to its ability to inhibit viral replication in peripheral blood mononuclear cells and thymidine kinase-deficient T-cells . Its unique chemical structure and enhanced hydrolysis properties make it a valuable candidate for further research in antiviral therapies .

Wirkmechanismus

The mechanism of action of D4T,P-Bromophenyl-methoxyalanyl phosphate involves its conversion to active metabolites, which inhibit HIV reverse transcriptase. The para-bromo substituent in the phenyl moiety enhances the compound’s hydrolysis, leading to the formation of alaninyl-d4T-monophosphate and stavudine . These metabolites inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA .

Vergleich Mit ähnlichen Verbindungen

D4T,P-Bromophenyl-methoxyalanyl phosphate is unique due to its enhanced hydrolysis properties and higher potency compared to other aryl phosphate derivatives of stavudine. Similar compounds include AZT-5′-(p-bromophenyl methoxyalaninyl phosphate) and other aryl phosphate derivatives of stavudine . D4T,P-Bromophenyl-methoxyalanyl phosphate stands out due to its significantly higher potency in inhibiting HIV replication and its ability to inhibit the replication of zidovudine-resistant HIV strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.